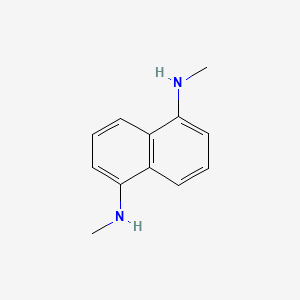
N1,N5-Dimethyl-1,5-naphthalenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dimethyl-1,5-naphthalenediamine is an organic compound with the molecular formula C12H14N2 It is a derivative of 1,5-naphthalenediamine, where both amino groups are substituted with methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N’-Dimethyl-1,5-naphthalenediamine can be synthesized through the methylation of 1,5-naphthalenediamine. The process typically involves the reaction of 1,5-naphthalenediamine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of N,N’-Dimethyl-1,5-naphthalenediamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Dimethyl-1,5-naphthalenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form the corresponding diamine.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 1,5-naphthalenediamine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N,N’-Dimethyl-1,5-naphthalenediamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of N,N’-Dimethyl-1,5-naphthalenediamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or exhibit biological activities. The exact pathways and molecular targets depend on the specific application and the nature of the interactions involved .
Vergleich Mit ähnlichen Verbindungen
1,5-Naphthalenediamine: The parent compound without methyl substitutions.
N,N,N’,N’-Tetramethyl-1,8-naphthalenediamine: A similar compound with additional methyl groups.
N,N’-Dimethylethylenediamine: A structurally related compound with a different backbone.
Uniqueness: N,N’-Dimethyl-1,5-naphthalenediamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for certain synthetic applications and research studies where other similar compounds may not be suitable .
Eigenschaften
CAS-Nummer |
57441-77-7 |
|---|---|
Molekularformel |
C12H14N2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
1-N,5-N-dimethylnaphthalene-1,5-diamine |
InChI |
InChI=1S/C12H14N2/c1-13-11-7-3-6-10-9(11)5-4-8-12(10)14-2/h3-8,13-14H,1-2H3 |
InChI-Schlüssel |
QOHFBFUMUDLXEW-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=CC2=C1C=CC=C2NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















